

Synthesis Protocol for 3-Bromo-4-methylbenzenesulfonamide

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Compound of Interest

Compound Name:	3-Bromo-4-methylbenzenesulfonamide
Cat. No.:	B1289567

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Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of **3-Bromo-4-methylbenzenesulfonamide**, a valuable intermediate in medicinal chemistry and organic synthesis. The protocol outlines the electrophilic bromination of 4-methylbenzenesulfonamide using N-bromosuccinimide (NBS) in acetic acid. This method offers good regioselectivity and a straightforward work-up procedure. Included are a comprehensive list of reagents and materials, a step-by-step experimental procedure, a table summarizing key quantitative data, and a visual representation of the experimental workflow.

Introduction

3-Bromo-4-methylbenzenesulfonamide is a key building block in the development of various pharmaceutical compounds. The presence of the sulfonamide moiety, a well-known pharmacophore, combined with the bromo- and methyl-substituted aromatic ring, allows for diverse functionalization and derivatization. This protocol details a reliable method for the regioselective bromination of 4-methylbenzenesulfonamide. The methyl group on the aromatic ring is an activating, ortho-, para-directing group, while the sulfonamide group is a deactivating, meta-directing group. The bromination is anticipated to occur at the position ortho to the

activating methyl group and meta to the deactivating sulfonamide group, yielding the desired **3-bromo-4-methylbenzenesulfonamide**.

Data Presentation

Parameter	Value
Starting Material	4-Methylbenzenesulfonamide
Brominating Agent	N-Bromosuccinimide (NBS)
Solvent	Glacial Acetic Acid
Reaction Temperature	Room Temperature (20-25 °C)
Reaction Time	12-18 hours
Molar Ratio (Substrate:NBS)	1 : 1.1
Typical Yield	75-85%
Product Purity (after recrystallization)	>98%
Melting Point (literature)	155-158 °C

Experimental Protocol

Materials and Reagents:

- 4-Methylbenzenesulfonamide (p-toluenesulfonamide)
- N-Bromosuccinimide (NBS)
- Glacial Acetic Acid
- Sodium Bisulfite (NaHSO₃)
- Saturated Sodium Bicarbonate Solution (NaHCO₃)
- Brine (saturated NaCl solution)
- Ethyl Acetate

- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Büchner funnel and filter paper
- Rotary evaporator
- Recrystallization apparatus

Procedure:

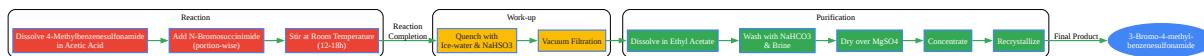
- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-methylbenzenesulfonamide in 100 mL of glacial acetic acid. Stir the mixture at room temperature until all the solid has dissolved.
- Addition of Brominating Agent: To the stirred solution, add 11.4 g of N-bromosuccinimide (NBS) portion-wise over 15 minutes. The reaction is exothermic, and a slight increase in temperature may be observed.
- Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).
- Work-up:
 - Upon completion of the reaction, pour the mixture into 300 mL of ice-cold water.
 - Add a saturated solution of sodium bisulfite dropwise with stirring until the yellow color of any excess bromine disappears.
 - The crude product will precipitate as a white solid. Collect the solid by vacuum filtration using a Büchner funnel and wash it with cold water.

- Extraction and Purification:
 - Transfer the crude solid to a separatory funnel and dissolve it in 200 mL of ethyl acetate.
 - Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude **3-Bromo-4-methylbenzenesulfonamide**.
- Recrystallization:
 - Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to afford the pure **3-Bromo-4-methylbenzenesulfonamide** as a white crystalline solid.
 - Dry the purified product in a vacuum oven.

Characterization:

The final product should be characterized by standard analytical techniques, such as ^1H NMR, ^{13}C NMR, mass spectrometry, and melting point determination, to confirm its identity and purity.

Mandatory Visualization



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Caption: Experimental workflow for the synthesis of **3-Bromo-4-methylbenzenesulfonamide**.

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